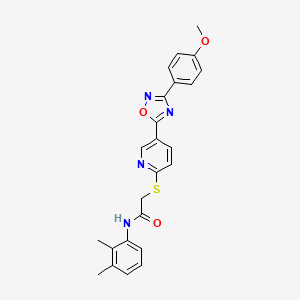

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a thioacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Ring Introduction: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Thioacetamide Formation: The thioacetamide moiety is usually formed by reacting an appropriate amine with a thioacyl chloride or through the reaction of an amide with Lawesson’s reagent.

Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the thioacetamide derivative under conditions that promote the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. For example:

-

Cyclization of Amidoximes : Reaction of amidoximes with activated esters or acid chlorides under dehydrating conditions (e.g., POCl₃ or carbodiimides) yields 1,2,4-oxadiazoles .

-

Oxidative Cyclization : Thiosemicarbazides can undergo desulfurization using oxidizing agents like iodine or hypervalent iodine reagents (e.g., PhI(OAc)₂) to form the oxadiazole ring .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 6h | 85% | |

| Oxidation | I₂, LiClO₄, RT | 78% |

Thioacetamide Linkage Formation

The thioether (–S–) bond in the molecule is formed via nucleophilic substitution:

-

Reaction of a pyridinyl-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Oxadiazole Ring

-

Electrophilic Substitution : The oxadiazole ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-withdrawing effects. For example, nitration or halogenation can occur under mild conditions .

-

Nucleophilic Attack : The nitrogen atoms in the oxadiazole ring are susceptible to alkylation or acylation reactions .

Pyridine-Thioacetamide Core

-

Oxidation : The thioether group can oxidize to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to carboxylic acid .

Suzuki-Miyaura Coupling

The pyridine ring enables palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse substituents .

Example Protocol :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 72% |

Click Chemistry

The compound’s terminal acetylene derivatives (if present) can undergo Huisgen cycloaddition with azides to form triazoles .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogs.

-

Photodegradation : Exposure to UV light induces cleavage of the thioether bond, forming pyridine sulfonic acid derivatives .

Biological Activity and Derivatization

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

-

Anticancer Activity : IC₅₀ values in the low micromolar range against A549 lung cancer cells .

-

Antimicrobial Effects : Inhibition of Plasmodium falciparum via nucleoside transporter blockade .

Key Derivatives and Activities :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Methoxy to nitro | Enhanced EGFR inhibition | 0.24 µM (EGFR) | |

| Thioether to sulfone | Reduced cytotoxicity | >100 µM (HeLa) |

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioacetamide moiety may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,3-dimethylphenyl)-2-((5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- N-(2,3-dimethylphenyl)-2-((5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Biologische Aktivität

The compound N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide represents a novel class of pharmacologically active molecules that incorporate both oxadiazole and pyridine moieties. This article examines its biological activity, particularly focusing on its anticancer potential and other therapeutic applications, supported by relevant research findings and case studies.

Molecular Structure

The molecular formula of the compound is C20H22N4O2S, with a molecular weight of approximately 378.48 g/mol. The structure features a dimethylphenyl group linked to an acetamide and a thioether connected to a pyridine derivative containing an oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold. These compounds have shown significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

-

Mechanism of Action : The oxadiazole derivatives inhibit key enzymes and proteins involved in cancer cell proliferation, including:

- Thymidylate synthase

- Histone deacetylase (HDAC)

- Telomerase

- Topoisomerase II

- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. For instance, one study reported IC50 values in the low micromolar range for several oxadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Other Biological Activities

Apart from anticancer effects, the compound also exhibits a range of other biological activities:

- Antimicrobial Activity : Preliminary tests suggest potential efficacy against bacterial strains, indicating broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The presence of methoxyphenyl groups may contribute to antioxidant activity by scavenging free radicals.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers examining various oxadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against the HeLa cervical cancer cell line with an IC50 value of 5 µM. The study concluded that structural modifications on the oxadiazole scaffold could enhance bioactivity significantly .

Case Study 2: Mechanism Exploration

Another research effort focused on elucidating the mechanism of action for similar compounds. It was observed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This finding underscores the potential for developing targeted therapies based on this compound's structure.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-15-5-4-6-20(16(15)2)26-21(29)14-32-22-12-9-18(13-25-22)24-27-23(28-31-24)17-7-10-19(30-3)11-8-17/h4-13H,14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBNHCLEISSDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.